molecular formula C10H19NO3 B2996245 tert-Butyl N-[(1R)-1-cyclopropyl-2-hydroxyethyl]carbamate CAS No. 1001414-89-6

tert-Butyl N-[(1R)-1-cyclopropyl-2-hydroxyethyl]carbamate

Cat. No. B2996245
CAS RN: 1001414-89-6
M. Wt: 201.266
InChI Key: FRRCSAZNGYCTLR-QMMMGPOBSA-N
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Description

Carbamates are a class of organic compounds which are formally derived from carbamic acid (NH2COOH). They have the general structure R2NC(O)OR’ . The term includes organic compounds (e.g., the ester ethyl carbamate), formally obtained by replacing one or more of the hydrogen atoms by other organic functional groups .


Synthesis Analysis

Carbamate esters arise via alcoholysis of carbamoyl chlorides . The reaction involves protecting the amine with a tert-butoxycarbonyl group, followed by coupling with carbon dioxide to form the carbamate . Carbamates can also be formed from chloroformates and amines .


Molecular Structure Analysis

The molecular structure of carbamates is >N−C(=O)−O− . The structure is also available as a 2d Mol file or as a computed 3d SD file .


Chemical Reactions Analysis

In water solutions, the carbamate anion slowly equilibrates with the ammonium NH+ 4 cation and the carbonate CO2− 3 or bicarbonate HCO− 3 anions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For example, tert-Butyl carbamate has a molecular weight of 117.1463 .

Scientific Research Applications

I have conducted a search for the specific compound “tert-Butyl N-[(1R)-1-cyclopropyl-2-hydroxyethyl]carbamate” and its scientific research applications. However, it appears that there is limited information available online regarding this exact compound. The search results mostly refer to a related compound, “tert-Butyl carbamate,” which is used in palladium-catalyzed synthesis of N-Boc-protected anilines and in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at C-3 position .

Safety and Hazards

Safety and hazards of a compound depend on its specific structure and properties. For example, tert-Butyl ((1-(aminomethyl)cyclopropyl)methyl)carbamate has hazard statements H315-H318-H335 . It’s recommended to wear protective gloves/protective clothing/eye protection/face protection/hearing protection .

properties

IUPAC Name

tert-butyl N-[(1R)-1-cyclopropyl-2-hydroxyethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO3/c1-10(2,3)14-9(13)11-8(6-12)7-4-5-7/h7-8,12H,4-6H2,1-3H3,(H,11,13)/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRRCSAZNGYCTLR-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CO)C1CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CO)C1CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl N-[(1R)-1-cyclopropyl-2-hydroxyethyl]carbamate

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